1-(3-Bromo-5-methoxyphenyl)-4-ethylpiperazine
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Overview
Description
1-(3-Bromo-5-methoxyphenyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methoxyphenyl)-4-ethylpiperazine typically involves the following steps:
Bromination: The starting material, 3-methoxyaniline, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Formation of the Intermediate: The brominated product is then reacted with ethylpiperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methoxyphenyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(3-Bromo-5-methoxyphenyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-methoxyphenyl)-4-ethylpiperazine
- 1-(3-Bromo-5-methoxyphenyl)-4-methylpiperazine
- 1-(3-Bromo-5-methoxyphenyl)-4-isopropylpiperazine
Uniqueness
1-(3-Bromo-5-methoxyphenyl)-4-ethylpiperazine is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. The ethylpiperazine moiety also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-3-15-4-6-16(7-5-15)12-8-11(14)9-13(10-12)17-2/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMRWMIGVXHBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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